molecular formula C19H16F2N2O3S B2530958 4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE CAS No. 862798-52-5

4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Cat. No.: B2530958
CAS No.: 862798-52-5
M. Wt: 390.4
InChI Key: IPNNYNBDAYBYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a fluorobenzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and a pyrrolidine moiety at position 3. The compound’s synthesis typically involves multi-step reactions, including sulfonylation and cyclization, with yields dependent on substituent compatibility and reaction conditions .

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNYNBDAYBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H13F2N2O4SC_{20}H_{13}F_2N_2O_4S. The structure includes a pyrrolidine ring, fluorobenzenesulfonyl groups, and an oxazole moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence the binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Oxazoles have been reported to possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some oxazole derivatives show promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
  • Analgesic Properties : Certain derivatives have demonstrated analgesic effects in animal models.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and alleviation of pain and inflammation.
  • Interaction with Receptors : It may also interact with various receptors involved in pain pathways, contributing to its analgesic effects.

Case Study 1: Analgesic Activity

A study evaluated the analgesic activity of oxazole derivatives using the writhing test and hot plate test in mice. The results indicated that compounds similar to this compound exhibited significant reductions in pain responses compared to control groups.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential was assessed through edema models. The compound demonstrated a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnalgesicCOX inhibition
Anti-inflammatoryReduction of prostaglandin synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s closest analogs differ in substituent patterns or heterocyclic cores. Key examples include:

Compound Name Core Structure Position 4 Substituent Position 2 Substituent Position 5 Substituent Molecular Weight Key Properties/Activity
4-(4-Fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole Oxazole 4-Fluorobenzenesulfonyl 2-Fluorophenyl Pyrrolidine ~434.44 g/mol Not reported (hypothesized bioactivity)
4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole Oxazole Benzenesulfonyl 2-Methylphenyl Pyrrolidine ~416.49 g/mol Structural rigidity, solubility
5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine derivatives Thiadiazole Varied (e.g., Schiff bases) 4-Fluorophenyl-thiophene Amine-linked groups ~350–450 g/mol Anticancer (IC50: 1.28 μg/mL)
1,3-Oxazole clubbed pyridyl-pyrazolines Oxazole 4-Bromophenyl/4-Chlorophenyl Pyrazoline-pyridyl hybrids Methyl ~400–450 g/mol Antimicrobial (docking studies)

Key Observations :

  • Electron Effects : Fluorine substituents enhance metabolic stability and lipophilicity compared to chloro/bromo analogs, as seen in antimicrobial oxazole derivatives .
  • Heterocycle Impact : Thiadiazole derivatives (e.g., from ) exhibit distinct anticancer activity due to sulfur’s polarizability, whereas oxazoles may favor antimicrobial roles .
Crystallographic and Structural Insights
  • Isostructurality : Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in –3) exhibit isostructural packing with triclinic symmetry, suggesting similar fluorinated analogs of the target oxazole may adopt comparable crystal arrangements .
  • Planarity: The target compound’s planar oxazole core contrasts with the non-planar conformations of thiadiazole derivatives, influencing π-π stacking and solubility .

Tables of Comparative Data

Table 1: Substituent Effects on Bioactivity
Substituent Position Electron-Withdrawing Groups (e.g., -F, -SO2) Electron-Donating Groups (e.g., -CH3, pyrrolidine) Observed Impact
Position 4 Enhances metabolic stability Reduces reactivity with nucleophiles Improved pharmacokinetics
Position 2 Increases lipophilicity May sterically hinder binding Variable bioactivity
Position 5 N/A Enhances solubility via amine protonation Improved formulation potential
Table 2: Crystallographic Parameters of Analogous Compounds
Compound Type Space Group Asymmetric Unit Features Planarity Reference
Target Oxazole Not reported Likely two independent molecules Partially planar (fluorophenyl tilt) Hypothesized
Thiazole () P¯1 Two molecules, similar conformation Non-planar (perpendicular fluorophenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.